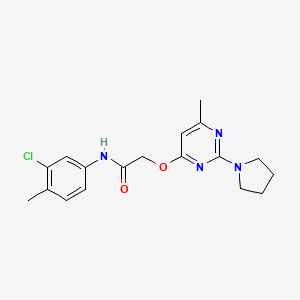

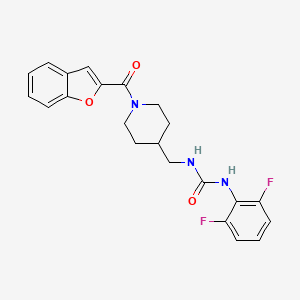

![molecular formula C10H18O4 B2546367 (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol CAS No. 2287280-38-8](/img/structure/B2546367.png)

(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 202.25 . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .Applications De Recherche Scientifique

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds with structural similarities to (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol, have been studied for their corrosion inhibition properties. In one study, the inhibition performances of spirocyclopropane derivatives for mild steel protection in acidic conditions were investigated, revealing that these compounds act as effective inhibitors, contributing to the development of environmentally friendly corrosion inhibitors. The study utilized electrochemical methods, quantum chemistry, and molecular dynamics simulations to evaluate the effectiveness of these inhibitors, emphasizing the importance of π-electrons and lone-pair electrons in their inhibitory mechanism (Chafiq et al., 2020).

Catalysis and Chemical Synthesis

The catalytic applications of related compounds have been explored in the selective oxidation of methanol to dimethoxymethane, a chemical of interest in various industries. Studies on V2O5/TiO2 catalysts with enhanced surface acidity demonstrated the crucial role of surface acidity in achieving high conversion and selectivity for dimethoxymethane from methanol. This work highlights the potential of utilizing specific catalysts for efficient chemical synthesis processes (Fu & Shen, 2007).

Photochemical Transformations

Research into the photochemical transformation of related compounds has led to the discovery of novel reactions. For example, the photoreaction of certain spirocyclic compounds in methanol can produce β-lactam compounds, showcasing the potential of photochemistry in generating pharmacologically relevant structures (Marubayashi et al., 1992).

Material Science

In material science, the synthesis and characterization of spirocyclic compounds with specific structural features have been conducted to explore their potential applications. For instance, the synthesis and biological activity of spirocyclic compounds have been investigated, revealing their structural characteristics and potential biological relevance. These studies contribute to the development of novel materials with specific functional properties (Yuan et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is considered dangerous, as indicated by the signal word "Danger" .

Propriétés

IUPAC Name |

(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXKSOYLOAKHIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CC(OC2)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2546296.png)

![Methyl 3-[(2-amino-2-oxoethyl)(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2546300.png)

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)